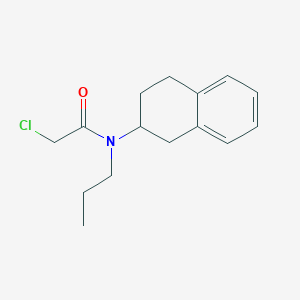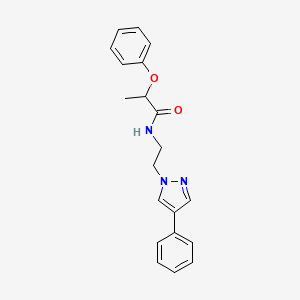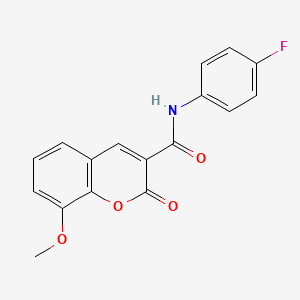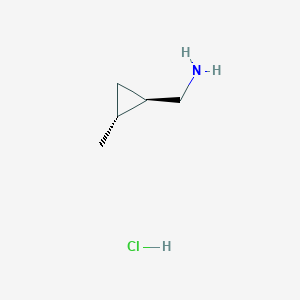![molecular formula C22H17Cl2N3O B2755256 3,4-dichloro-N-[2,6-di(1H-pyrrol-1-yl)benzyl]benzenecarboxamide CAS No. 866043-08-5](/img/structure/B2755256.png)
3,4-dichloro-N-[2,6-di(1H-pyrrol-1-yl)benzyl]benzenecarboxamide
カタログ番号:
B2755256
CAS番号:
866043-08-5
分子量:
410.3
InChIキー:
JCWZMDYKORFUMM-UHFFFAOYSA-N
注意:
研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3,4-dichloro-N-[2,6-di(1H-pyrrol-1-yl)benzyl]benzenecarboxamide” is a chemical with the molecular formula C22H17Cl2N3O . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Molecular Structure Analysis
The molecular structure of this compound is determined by its molecular formula, C22H17Cl2N3O . Unfortunately, the specific structural details or a graphical representation of the molecule are not provided in the available resources.科学的研究の応用
Supramolecular Chemistry Applications
- Benzene-1,3,5-tricarboxamides (BTAs) have seen increasing importance across various scientific disciplines due to their simple structure and detailed understanding of their supramolecular self-assembly behavior. These compounds, including structures similar to the query, find applications ranging from nanotechnology and polymer processing to biomedical applications. The self-assembly of BTAs into one-dimensional, nanometer-sized rod-like structures stabilized by threefold H-bonding and their multivalent nature drives applications in the biomedical field, indicating a pathway for how similar compounds could be utilized (Cantekin, de Greef, & Palmans, 2012).
Pharmaceutical and Biological Significance
- Heterocyclic Compounds Bearing Triazine Scaffold : Triazines and related heterocyclic compounds, which share structural motifs with the query compound, exhibit a wide spectrum of biological activities, including antibacterial, antifungal, anti-cancer, antiviral, and anti-inflammatory properties. These activities underline the potential of structurally similar compounds for drug development (Verma, Sinha, & Bansal, 2019).
Synthetic Chemistry and Reactivity
- Synthesis of 2,6-bis-(benzimidazol-2-yl)-pyridine and 2,6-bis-(benzthiazol-2-yl)-pyridine Complexes : The review of compounds containing pyridine-2,6-diylbis(1H-benzimidazole) and pyridine-2,6-diylbis(1,3-benzothiazole) showcases the preparation procedures, properties, and applications of such compounds in various fields, including biological and electrochemical activity. This highlights the potential for compounds like 3,4-dichloro-N-[2,6-di(1H-pyrrol-1-yl)benzyl]benzenecarboxamide in creating advanced materials with novel properties (Boča, Jameson, & Linert, 2011).
Environmental and Ecological Research
- Parabens in Aquatic Environments : While not directly related to the query compound, the review on the occurrence, fate, and behavior of parabens in aquatic environments provides insight into how similar compounds might interact with and impact the environment. This includes their biodegradability, presence in surface water and sediments, and potential as weak endocrine disrupter chemicals, which could be relevant for the environmental study of similar compounds (Haman, Dauchy, Rosin, & Munoz, 2015).
特性
IUPAC Name |
3,4-dichloro-N-[[2,6-di(pyrrol-1-yl)phenyl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17Cl2N3O/c23-18-9-8-16(14-19(18)24)22(28)25-15-17-20(26-10-1-2-11-26)6-5-7-21(17)27-12-3-4-13-27/h1-14H,15H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCWZMDYKORFUMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=C(C(=CC=C2)N3C=CC=C3)CNC(=O)C4=CC(=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
2-(2,4-dioxo-3-phenethyl-3,4-dihydropyrido[3,2-d]pyrimi...
Cat. No.: B2755174
CAS No.: 921823-67-8
(2-Bromophenyl)(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2...
Cat. No.: B2755175
CAS No.: 1209167-58-7
2-(4-(methylthio)phenyl)-N-(4-(pyridin-3-yl)thiazol-2-y...
Cat. No.: B2755176
CAS No.: 919754-29-3
N-[[4-(4-chlorophenyl)morpholin-2-yl]methyl]prop-2-enam...
Cat. No.: B2755177
CAS No.: 2094472-98-5
![2-(2,4-dioxo-3-phenethyl-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2755174.png)

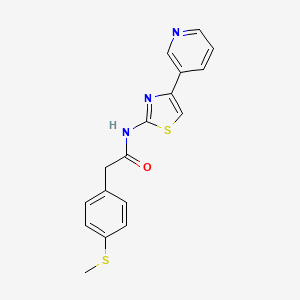
![N-[[4-(4-chlorophenyl)morpholin-2-yl]methyl]prop-2-enamide](/img/structure/B2755177.png)
![6-(Pyridin-4-yl)-2-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2755179.png)
![6-[(E)-2-(2-methylphenyl)ethenyl]-5-nitropyrimidine-2,4-diol](/img/structure/B2755180.png)
